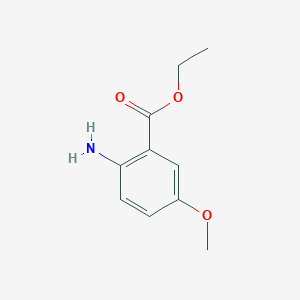

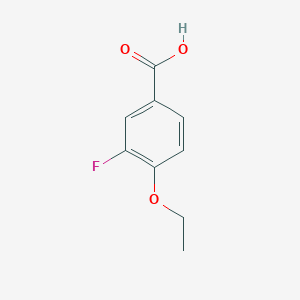

Ethyl 2-amino-5-methoxybenzoate

Descripción general

Descripción

Ethyl 2-amino-5-methoxybenzoate is a chemical compound that can be associated with various chemical reactions and possesses certain physical and chemical properties. While the provided papers do not directly discuss Ethyl 2-amino-5-methoxybenzoate, they do provide insights into related compounds and their synthesis, molecular structure, and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from basic aromatic acids or esters. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, a related compound, begins with 4-amino-2-hydroxybenzoic acid and involves methylation, thiocyanation, ethylation, and oxidation steps to achieve the final product . Similarly, the synthesis of 2-(2-Methoxycarbonyl-ethylamino)-benzoic acid methyl ester from ortho-aminobenzoic methyl ester involves catalysis under solvent-free conditions . These methods suggest that Ethyl 2-amino-5-methoxybenzoate could also be synthesized through a multi-step process starting from an appropriate benzoic acid or ester with subsequent functional group modifications.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 2-amino-5-methoxybenzoate is often characterized by the presence of an aromatic ring substituted with various functional groups. The structure of 4-amino-5-chloro-2-methoxybenzoic acid derivatives has been analyzed using X-ray crystallography and molecular modeling, revealing a cis folded conformation of the ethyl chain and specific orientations of nitrogen lone pairs . These structural analyses are crucial for understanding the conformation and potential reactivity of Ethyl 2-amino-5-methoxybenzoate.

Chemical Reactions Analysis

The chemical reactions involving related compounds are diverse and can lead to various pharmacological profiles. For example, the introduction of methyl groups on the piperidine ring of a 4-amino-5-chloro-2-methoxybenzoate derivative resulted in a change from an agonist to an antagonist profile for 5-HT4 receptors . This indicates that slight modifications in the structure of Ethyl 2-amino-5-methoxybenzoate could significantly alter its chemical reactivity and interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to Ethyl 2-amino-5-methoxybenzoate are influenced by their molecular structure. The presence of methoxy, amino, and ester groups can affect properties such as solubility, melting point, and reactivity. For instance, the ester function in 4-amino-5-chloro-2-methoxybenzoic acid derivatives was shown to play a role in their activity at 5-HT4 receptors . The intramolecular hydrogen bonding observed in 5-amino-1-(4-methoxybenzoyl)-3-methylpyrazole also affects the molecule's stability and interactions . These properties are essential for the practical application and handling of Ethyl 2-amino-5-methoxybenzoate in various contexts.

Aplicaciones Científicas De Investigación

Specific Scientific Field

This application falls under the field of pharmaceutical chemistry, specifically in the synthesis of anticancer drugs .

Summary of the Application

Ethyl 2-amino-5-methoxybenzoate is used as a starting material in the synthesis of Gefitinib . Gefitinib is a potent and selective ATP-competitive inhibitor of EGFR and HER-2 kinases, and is used as an anticancer drug for the treatment of chemoresistant non-small cell lung cancer (NSCLC) patients .

Methods of Application or Experimental Procedures

The process starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination and two successive amination reactions . A solution of methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate and formamidine acetate in ethanol was heated at reflux for 6 hours with overhead stirring .

Results or Outcomes

This novel synthetic route produced overall yields as high as 37.4% .

Safety And Hazards

Ethyl 2-amino-5-methoxybenzoate is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

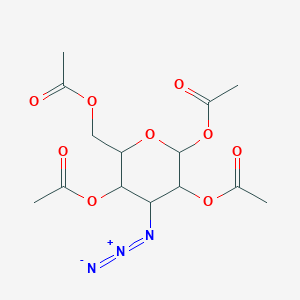

IUPAC Name |

ethyl 2-amino-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-14-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJXEDATMPDTHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40612060 | |

| Record name | Ethyl 2-amino-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-5-methoxybenzoate | |

CAS RN |

64018-98-0 | |

| Record name | Ethyl 2-amino-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(2S)-2-methylbutyl]phenyl] 4-[4-[(2S)-2-methylbutyl]phenyl]benzoate](/img/structure/B1321282.png)

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid](/img/structure/B1321303.png)